

Application Note: Strategic Functionalization of 4-Bromo-2'-chlorobenzophenone in Drug Discovery

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Compound of Interest

Compound Name: 4-Bromo-2'-chlorobenzophenone

CAS No.: 464190-33-8

Cat. No.: B1280358

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Executive Summary

4-Bromo-2'-chlorobenzophenone (CAS: 464190-33-8) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. Unlike symmetric benzophenones, this building block offers three distinct points of diversification that can be addressed sequentially:

- The Aryl Bromide (C4): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
- The Ketone (C=O): A pro-chiral center amenable to asymmetric reduction or nucleophilic addition.
- The Aryl Chloride (C2'): A latent electrophile, sterically hindered and less reactive, serving as a secondary functionalization site or a stable lipophilic anchor.

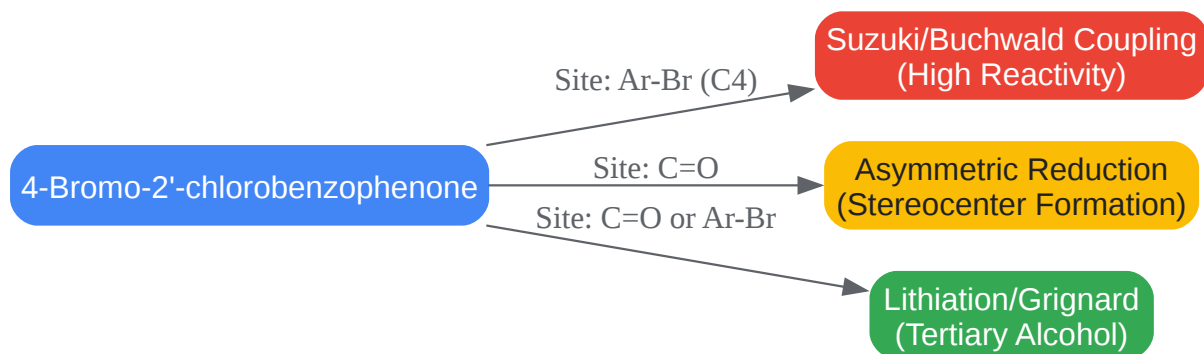
This guide outlines protocols for leveraging these features to synthesize high-value pharmacophores found in antihistamines, CNS-active agents, and kinase inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Property	Specification
Chemical Name	4-Bromo-2'-chlorobenzophenone
CAS Number	464190-33-8
Molecular Formula	C ₁₃ H ₈ BrClO
Molecular Weight	295.56 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	74–78 °C
Solubility	Soluble in DCM, THF, Toluene; Insoluble in Water
Key Hazards	Irritant (Skin/Eye), Aquatic Toxicity

Strategic Reactivity Map

The utility of this scaffold lies in the Selectivity Hierarchy. The rate of oxidative addition of Palladium(0) to aryl halides follows the order I > Br > Cl. This allows the researcher to modify the 4-position (Br) exclusively, leaving the 2'-position (Cl) intact for later stages.



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Figure 1: Orthogonal reactivity map demonstrating the three distinct handles for chemical modification.

Application 1: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the C4 position with an aryl or heteroaryl group while preserving the C2'-chlorine atom.

Scientific Rationale: The bond dissociation energy of Ar-Br (approx. 81 kcal/mol) is significantly lower than Ar-Cl (approx. 96 kcal/mol). By using a standard Pd(0) catalyst without specialized electron-rich ligands (which might activate the chloride), we achieve >98% chemoselectivity.

Protocol A: C4-Arylation

Reagents:

- **4-Bromo-2'-chlorobenzophenone** (1.0 equiv)
- Arylboronic acid (1.1 equiv)
- Pd(PPh₃)₄ (3-5 mol%)
- Na₂CO₃ (2.0 equiv, 2M aqueous solution)
- Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

- Setup: Charge a round-bottom flask with the benzophenone derivative, arylboronic acid, and Pd(PPh₃)₄.
- Inertion: Evacuate and backfill with Nitrogen (x3) to remove oxygen (critical to prevent homocoupling of boronic acids).
- Solvent Addition: Add degassed Toluene/Ethanol and the aqueous Na₂CO₃ solution via syringe.

- Reflux: Heat the biphasic mixture to 90°C with vigorous stirring for 4–6 hours.
- Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material ($R_f \sim 0.6$) should disappear; the mono-coupled product will be more polar.
- Workup: Cool to RT. Dilute with water and extract with EtOAc (x3). Wash combined organics with brine, dry over $MgSO_4$, and concentrate.
- Purification: Flash chromatography on silica gel.

Expert Tip: If the 2'-Cl position shows signs of reactivity (minor byproduct), switch the base to K_3PO_4 and reduce temperature to 60°C.

Application 2: Enantioselective Ketone Reduction (CBS)

Objective: To convert the prochiral ketone into a chiral benzhydrol, a pharmacophore common in antihistamines (e.g., carbinoxamine analogs).

Scientific Rationale: The 2'-chloro substituent provides significant steric differentiation between the two aryl rings (Ortho-substituted vs. Para-substituted). This steric bulk enhances the enantioselectivity when using the Corey-Bakshi-Shibata (CBS) catalyst, as the catalyst can more effectively discriminate between the "large" (2'-Cl ring) and "small" (4-Br ring) faces.

Protocol B: Asymmetric Reduction

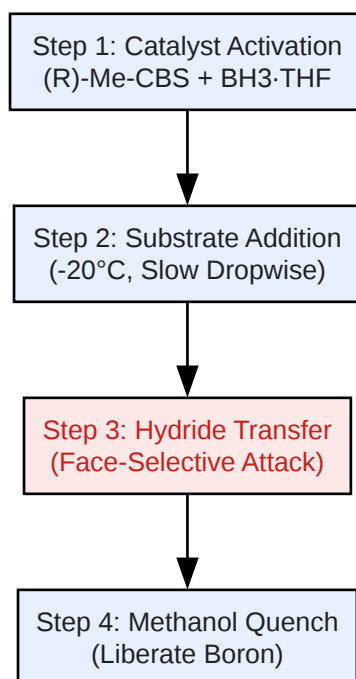
Reagents:

- (R)-Me-CBS (oxazaborolidine catalyst) (10 mol%)
- Borane-THF complex ($BH_3 \cdot THF$) (0.6 equiv)
- Solvent: Anhydrous THF

Step-by-Step Methodology:

- Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve (R)-Me-CBS in anhydrous THF.

- Activation: Add the $\text{BH}_3 \cdot \text{THF}$ solution to the catalyst at RT and stir for 15 mins.
- Addition: Cool the mixture to -20°C . Slowly add a solution of **4-Bromo-2'-chlorobenzophenone** in THF dropwise over 30 minutes. Slow addition is crucial to maintain high ee%.
- Quench: Once TLC indicates consumption, carefully quench with MeOH (gas evolution will occur).
- Workup: Concentrate the solvent, redissolve in Et_2O , and wash with 1N HCl (to remove catalyst) and saturated NaHCO_3 .
- Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).



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Figure 2: Workflow for the enantioselective reduction process.

Application 3: Divergent Synthesis via Grignard

Objective: Synthesis of tertiary alcohols or subsequent cyclization to tricyclic structures (e.g., dibenzoxepines).

Protocol C: Grignard Addition

- Reagent: Prepare a Grignard reagent (e.g., Methylmagnesium bromide or a functionalized alkyl chain) in Et₂O.
- Reaction: Cool the benzophenone solution (in Et₂O) to 0°C. Add the Grignard reagent (1.2 equiv).
- Note: The 2'-Cl substituent may exert an inductive effect, slightly increasing the electrophilicity of the carbonyl carbon, but also providing steric hindrance. Allow the reaction to warm to RT to ensure completion.

Safety & Handling

- Handling: **4-Bromo-2'-chlorobenzophenone** is an irritant. Use standard PPE (gloves, goggles, lab coat).
- Palladium Residues: Pd-catalyzed reactions leave heavy metal residues. Use a metal scavenger (e.g., SiliaMetS®) during purification for pharmaceutical grade intermediates.
- Borane Safety: BH₃·THF is pyrophoric and generates hydrogen gas upon quenching. Perform all reductions in a well-ventilated fume hood.

References

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